molecular formula C20H18N6O4 B2558865 (5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704535-85-2

(5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2558865
CAS RN: 1704535-85-2
M. Wt: 406.402
InChI Key: ROEWUGWALUGGBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Synthesis and Bioactivity

Research has shown that compounds incorporating elements of the queried structure are synthesized through various methods, including microwave-assisted synthesis and conventional heating, to yield products with potential anti-inflammatory and antibacterial activities (Ravula et al., 2016). These studies underscore the chemical versatility and potential for medicinal application of compounds bearing furan, isoxazole, and pyrazine moieties.

Anticancer and Antiangiogenic Effects

Further, derivatives containing similar heterocyclic structures have been investigated for their anticancer and antiangiogenic effects. For instance, thioxothiazolidin-4-one derivatives with related substituents have demonstrated significant potential in inhibiting tumor growth and endothelial proliferation, pointing towards their applicability in cancer therapy (Chandrappa et al., 2010).

Heterocyclic Replacement in Drug Design

The exploration of heterocyclic cores, akin to the one in the queried compound, in drug design has led to the identification of novel histamine H3 receptor antagonists with potential therapeutic applications (Swanson et al., 2009). This highlights the role of such compounds in the development of new pharmacological agents.

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the available sources .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c27-20(14-10-17(29-24-14)16-4-2-8-28-16)26-7-1-3-13(12-26)9-18-23-19(25-30-18)15-11-21-5-6-22-15/h2,4-6,8,10-11,13H,1,3,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEWUGWALUGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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